4-Propionamidothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-(1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c1-2-6(9)8-5-3-10-4-7-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
ATVGIEPPPIZAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CSC=N1 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 4 Propionamidothiazole
Classical Synthetic Routes to Thiazole (B1198619) Derivatives
The thiazole ring is a cornerstone of many biologically active molecules, and its synthesis has been a subject of extensive research for over a century. Several classical methods have been established for the construction of the thiazole nucleus, providing a foundation for the synthesis of complex derivatives.
The most prominent and widely utilized method is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. chemhelpasap.comresearchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of thiazoles with various substituents at the 2, 4, and 5-positions by simply changing the starting materials. nih.gov The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
Another classical approach is the Cook-Heilborn synthesis , which provides a route to 5-aminothiazole derivatives. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing compounds under mild conditions. wikipedia.orgpharmaguideline.com
The Robinson-Gabriel synthesis is also a key historical method, which involves the dehydration of 2-acylaminoketones using a strong dehydrating agent like phosphorus pentasulfide to form 2,4,5-trisubstituted oxazoles, which can be seen as a conceptual relative to thiazole synthesis. Thiazole synthesis can also be achieved via related cyclization pathways. bepls.com These foundational methods, summarized in Table 2.1, have been the bedrock for developing more targeted and advanced synthetic strategies.
| Classical Synthesis | Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | chemhelpasap.comwikipedia.org |
| Cook-Heilborn Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazoles | wikipedia.orgpharmaguideline.com |
| Gabriel-type Synthesis | Acylaminoketone + P₂S₅ | Substituted Thiazoles | bepls.com |
Table 2.1: Overview of Classical Thiazole Synthetic Routes
Targeted Synthesis of 4-Propionamidothiazole and Analogues
The direct synthesis of this compound is challenging. A more practical and common strategy involves the synthesis of a key intermediate, 4-aminothiazole, followed by N-acylation. The synthesis of 4-aminothiazole itself is non-trivial, as classical methods often favor the formation of the 2-amino isomer. google.com
The direct application of the Hantzsch synthesis to produce this compound in a single step is not a conventional or efficient route. A standard Hantzsch reaction between an α-halocarbonyl and propanethioamide would yield a 2-propylthiazole (B101342) derivative. To obtain a 4-amido substituent, one would need a more complex thioamide precursor and a specific α-halo compound that directs the substitution pattern, which is synthetically complex.
However, the Hantzsch reaction is invaluable for creating substituted thiazole precursors. For instance, a multicomponent Hantzsch-type reaction can be employed to build a complex thiazole core, which may then be modified in subsequent steps. asianpubs.org While the classical Hantzsch reaction is not directly applicable for the one-pot synthesis of this compound, it remains a cornerstone for synthesizing the broader class of thiazole heterocycles. nih.gov
Given the limitations of the direct Hantzsch approach, alternative cyclizations focusing on the synthesis of the 4-aminothiazole precursor are necessary. Research has led to multi-step pathways that successfully construct this challenging intermediate.
One documented route involves the conversion of a nitrile to a thioamide, followed by condensation with ethyl bromopyruvate. nih.gov This reaction builds the thiazole ring with an ester group at the 5-position and the desired amino group at the 4-position. The ester can be removed or modified in subsequent steps. This method highlights a key strategy: the use of a C3 building block (thioamide) and a C2 building block (α-halocarbonyl with a leaving group) to construct the five-membered ring.
Another effective strategy involves the synthesis and subsequent hydrolysis of a protected 4-aminothiazole derivative. A patented method describes the preparation of 4-aminothiazole through the alkaline hydrolysis of 4-trifluoroacetamidothiazole. google.com The trifluoroacetyl group serves as a stable protecting group that facilitates the synthesis and isolation of the thiazole core, and it can be removed under controlled conditions to yield the free, albeit labile, 4-aminothiazole. google.com
Once 4-aminothiazole is obtained, the final step is a standard N-acylation. This is typically achieved by reacting the amine with propionyl chloride or propionic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. General procedures for the acylation of aminothiazoles are well-established in the literature. semanticscholar.org
Synthetic Scheme for this compound via a Precursor Approach google.comnih.gov
Formation of a Protected 4-Aminothiazole Core:
Method A: Cyclocondensation of a thioamide with ethyl bromopyruvate. nih.gov
Method B: Synthesis of 2-bromo-4-trifluoroacetamidothiazole, followed by catalytic hydrogenation to remove the bromine and subsequent hydrolysis of the trifluoroacetamide (B147638) group. google.com
N-Acylation:
Reaction of 4-aminothiazole with propionyl chloride in an inert solvent with a base (e.g., pyridine).
Advanced Synthetic Methodologies for N-Acyl Thiazoles
Modern organic synthesis seeks to improve upon classical methods by introducing milder reaction conditions, higher efficiency, and greater functional group tolerance through catalysis. The development of advanced methods for N-acylation is particularly relevant for the final step in synthesizing this compound.
While the acylation of amines with highly reactive acyl chlorides is robust, it produces stoichiometric amounts of acid waste. Modern catalytic approaches aim to use less reactive, more environmentally benign acylating agents like esters. For example, acetic acid has been reported as a simple and inexpensive catalyst for the N-acylation of various amines using ethyl acetate (B1210297) or butyl acetate as the acyl source. rsc.org This type of catalysis, while demonstrated for acetylation, provides a framework for developing similar protocols for propionylation.
The direct catalytic amidation of carboxylic acids is another area of intense research. Although challenging, various transition metal and boronic acid catalysts have been developed to facilitate the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to activate the acid as a chloride or anhydride. The application of such methods to heteroaromatic amines like 4-aminothiazole could provide a more atom-economical and greener route to the target molecule.
The compound this compound is achiral. However, the principles of stereoselective synthesis become critical when chiral centers are present in the substituents or when creating chiral analogues for biological studies. The synthesis of thiazole derivatives often involves the formation of new stereocenters, and controlling their configuration is a significant challenge.
Recent studies have demonstrated stereoselective syntheses of complex thiazoles. For instance, a stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has been reported, where the geometry of the exocyclic double bond was selectively controlled. nih.gov The stereochemistry of such products is often confirmed through advanced analytical techniques like X-ray crystallography. nih.gov
When starting materials contain stereocenters, their integrity must be maintained throughout the reaction sequence, or the synthetic route must be designed to control the formation of new chiral centers relative to existing ones. This often involves the use of chiral catalysts, auxiliaries, or reagents to influence the transition state of the key bond-forming steps. For example, in reactions forming substituted thiazolidines (the reduced form of thiazoles), diastereoselectivity can be achieved by controlling the cyclization step. These advanced considerations are crucial for expanding the chemical space around the this compound scaffold to include structurally complex, chiral molecules.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. While specific literature detailing "green" synthetic routes for this exact compound is not extensively available, the principles of green chemistry can be applied to its plausible conventional synthesis, which likely involves the acylation of 4-aminothiazole with a derivative of propionic acid. This section will focus on strategies to improve this synthetic pathway by enhancing atom economy, utilizing renewable feedstocks and safer solvents, employing catalytic methods, and promoting energy efficiency.
A significant focus in the green synthesis of amides is the move away from traditional methods that utilize stoichiometric activating agents, which generate substantial waste. Catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with water as the only byproduct, represents a much greener alternative. catalyticamidation.info Various catalysts, including those based on boron, are being developed to facilitate this transformation efficiently. catalyticamidation.infonih.gov
The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The exploration of safer, more sustainable solvents is a key area of research. nih.gov Bio-based solvents, such as Cyrene, which is derived from cellulose, are emerging as viable green alternatives to petroleum-based dipolar aprotic solvents. mdpi.comresearchgate.net Water is also considered a green solvent due to its abundance and non-toxic nature. researchgate.net The development of synthetic routes that can be performed in these greener solvents would significantly reduce the environmental impact of this compound production.
Energy efficiency is another core principle of green chemistry. nih.gov Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including thiazole derivatives. bepls.com This technology offers a more energy-efficient alternative to conventional heating methods.
Furthermore, the concept of atom economy, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental tenet of green chemistry. nih.gov Synthetic routes with high atom economy are inherently greener as they generate less waste.
By integrating these green chemistry principles—catalytic methods, sustainable solvents, energy-efficient technologies, and high atom economy—the synthesis of this compound can be made significantly more environmentally friendly.
Data on Green Chemistry Approaches in Amide Synthesis
The following table summarizes various green chemistry strategies applicable to the synthesis of amides like this compound, comparing them to traditional methods.
| Green Chemistry Principle | Traditional Approach | Green Alternative | Potential Benefits for this compound Synthesis |
| Catalysis | Use of stoichiometric activating agents (e.g., DCC, EDC) | Catalytic direct amidation using boronic acids or other catalysts. catalyticamidation.infonih.gov | Reduced waste, improved atom economy, avoidance of hazardous reagents. |
| Solvent Selection | Use of volatile organic compounds (VOCs) like DMF, NMP, or chlorinated solvents. | Use of bio-based solvents (e.g., Cyrene), water, or solvent-free conditions. nih.govmdpi.comresearchgate.net | Reduced toxicity, improved safety profile, easier disposal and potential for solvent recycling. |
| Energy Efficiency | Conventional heating (e.g., reflux) requiring prolonged reaction times. | Microwave-assisted synthesis. bepls.com | Faster reaction rates, lower energy consumption, potentially higher yields. |
| Atom Economy | Reactions with byproducts from activating agents and protecting groups. | Direct amidation where water is the only byproduct. catalyticamidation.info | Maximization of reactant incorporation into the final product, minimizing waste. |
| Renewable Feedstocks | Starting materials derived from petrochemical sources. | Use of bio-derived starting materials or reagents. | Reduced reliance on fossil fuels, potential for a more sustainable lifecycle. |
Chemical Reactivity and Derivatization of the 4 Propionamidothiazole Scaffold
Reactions at the Thiazole (B1198619) Ring System
The thiazole ring in 4-propionamidothiazole is an electron-rich heteroaromatic system, yet it is less reactive than other five-membered heterocycles like pyrrole or furan. The presence of the electron-withdrawing nitrogen atom and the sulfur atom's ability to accommodate positive charge influences its reactivity patterns. The propionamido group at the 4-position acts as an activating group, directing the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The process generally involves a two-step mechanism: the initial attack of the electrophile on the ring to form a positively charged intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com For substituted aromatic rings, the existing substituents significantly affect both the rate of reaction and the position of the incoming electrophile. wikipedia.org
The propionamido group (-NHCOEt) on the this compound scaffold is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring system. Given the structure of the thiazole ring, the position ortho to the propionamido group is the C5 position. Therefore, electrophilic substitution is strongly favored at this site.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Typical Reagents | Expected Major Product |
| Bromination | Br₂ in Acetic Acid | 5-Bromo-4-propionamidothiazole |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-propionamidothiazole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
These reactions are foundational for introducing new functional groups onto the thiazole core, which can then be used for further derivatization. The introduction of these substituents can significantly alter the electronic properties and biological activity of the parent molecule.
Nucleophilic Attack Pathways
While the electron-rich nature of the thiazole ring makes it generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific circumstances. This reaction pathway typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
For the this compound scaffold itself, direct nucleophilic attack on the ring is unlikely. However, if the ring is first functionalized with a leaving group, for instance through electrophilic halogenation to produce 5-bromo-4-propionamidothiazole, subsequent nucleophilic substitution at the C5 position becomes feasible.
Furthermore, computational studies on related heterocyclic systems, such as 2,4-dichloroquinazoline, have shown that the positions on the ring can have different susceptibilities to nucleophilic attack based on their electronic properties. nih.gov Density Functional Theory (DFT) calculations revealed that the carbon atom with a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more prone to nucleophilic attack. nih.gov Similar principles would apply to activated thiazole derivatives, guiding the regioselectivity of nucleophilic substitution reactions.
Transformations Involving the Propionamide (B166681) Moiety
The propionamide side chain provides a versatile handle for chemical modification, independent of the thiazole ring's aromatic chemistry. Reactions targeting the amide bond or the amide nitrogen allow for significant structural diversification.
Amide Hydrolysis and Related Reactions
Amides are generally stable functional groups, but their hydrolysis to a carboxylic acid and an amine can be achieved under acidic or basic conditions, typically with heating. masterorganicchemistry.comchemguide.co.ukyoutube.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the propionamide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com This process ultimately cleaves the amide bond to yield 4-aminothiazole and propionic acid. libretexts.orglibretexts.org Under acidic conditions, the resulting 4-aminothiazole will be present as its ammonium salt. youtube.comlibretexts.org
Base-Catalyzed Hydrolysis : When heated with a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. chemguide.co.uklibretexts.org This reaction is effectively irreversible and produces the salt of the carboxylic acid (sodium propionate) and the free amine (4-aminothiazole). chemguide.co.uklibretexts.org
This hydrolysis reaction is fundamental as it provides a route back to the parent 4-aminothiazole, which can then be re-acylated with different groups to generate a library of analogues for structure-activity relationship studies.
| Condition | Reagents | Products |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl), Heat | 4-Aminothiazole hydrochloride, Propionic acid |
| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH), Heat | 4-Aminothiazole, Sodium propionate |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the propionamide group can also be a site for further functionalization, although it is less nucleophilic than the nitrogen of a primary or secondary amine due to the resonance with the adjacent carbonyl group.
N-Alkylation : Introducing an alkyl group onto the amide nitrogen can be challenging but is achievable using strong bases to deprotonate the amide followed by reaction with an alkyl halide. Methodologies for the mono-selective N-alkylation of amides are an active area of research, aiming to prevent undesired overalkylation. nih.gov Boron-based catalysts, for example, have been used to facilitate the alkylation of amines and amides using carboxylic acids in the presence of a reducing agent. researchgate.net
N-Acylation : N-acylation involves the introduction of a second acyl group to form an imide. This typically requires reacting the amide with a more reactive acylating agent, such as an acid anhydride (B1165640) or acid chloride, often under forcing conditions. N-acylation has been used to modify thiazolidine structures to modulate their biological activity, highlighting the importance of this type of transformation in medicinal chemistry. nih.govnih.gov
Derivatization Strategies for Structure-Activity Relationship Investigations
Systematic derivatization of the this compound scaffold is a key strategy in drug discovery to explore structure-activity relationships (SAR). The goal is to identify which parts of the molecule are essential for its biological activity and to optimize properties like potency, selectivity, and metabolic stability.
Based on the reactivity profile, several derivatization strategies can be employed:
Modification of the Acyl Group : The propionamide group can be readily modified. The parent 4-aminothiazole can be acylated with a wide variety of carboxylic acids or their derivatives (acyl chlorides, anhydrides) to explore the effect of chain length, branching, and the introduction of cyclic or aromatic moieties.
Substitution on the Thiazole Ring : As discussed, the C5 position is the most accessible site for electrophilic substitution. Introducing various substituents (e.g., halogens, nitro, amino, hydroxyl groups) at this position allows for probing the electronic and steric requirements for biological activity. Halogenated intermediates can also serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to introduce more complex substituents.
N-Alkylation of the Amide : Modifying the amide nitrogen by introducing small alkyl groups can influence the molecule's hydrogen bonding capacity and conformation, which can have a significant impact on its interaction with a biological target.
The synthesis of various thiazole and 4-thiazolidinone derivatives has been widely reported for the evaluation of their antimicrobial and other biological activities, underscoring the value of this heterocyclic core in medicinal chemistry. nih.govnih.gov By combining these synthetic strategies, a diverse library of this compound analogues can be generated and screened to build a comprehensive SAR profile.
Introduction of Substituents at Varying Positions
The introduction of substituents onto the this compound core can be achieved through various organic reactions, primarily targeting the C2 and C5 positions of the thiazole ring. The propionamido group at the C4 position is an ortho, para-directing group, which in the case of the thiazole ring, activates the C5 position towards electrophilic substitution.
Electrophilic Substitution at the C5 Position:
The C5 position of the this compound ring is the most susceptible to electrophilic attack due to the activating effect of the C4-amido group.
Halogenation: Bromination or chlorination of 4-acylaminothiazoles can be achieved using appropriate halogenating agents. For instance, the bromination of 4-acylaminothiazole derivatives can be carried out using bromine in acetic acid or with N-bromosuccinimide (NBS) in a suitable solvent.
Nitration: Nitration of the thiazole ring typically requires strong nitrating agents. A mixture of nitric acid and sulfuric acid can be used to introduce a nitro group at the C5 position of activated thiazoles. The reaction conditions need to be carefully controlled to avoid degradation of the starting material nih.gov.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds jk-sci.comijpcbs.comorganic-chemistry.org. Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is expected to yield 5-formyl-4-propionamidothiazole nih.govsemanticscholar.org. This formyl group can then serve as a versatile handle for further synthetic transformations.
Table 1: Electrophilic Substitution Reactions on this compound
| Reaction | Reagent(s) | Expected Product | Position of Substitution |
| Bromination | Br₂/CH₃COOH or NBS | 5-Bromo-4-propionamidothiazole | C5 |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-propionamidothiazole | C5 |
| Formylation | POCl₃/DMF (Vilsmeier-Haack) | 5-Formyl-4-propionamidothiazole | C5 |
Substitution at the C2 Position:
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. However, direct nucleophilic substitution on an unsubstituted C2 position is challenging. A common strategy involves the introduction of a good leaving group, such as a halogen, at this position. Given that the starting material is this compound, introducing a substituent at the C2 position would likely require a multi-step synthesis, potentially starting from a 2-halo-4-aminothiazole derivative which is then acylated.
Formation of Fused Heterocyclic Systems Containing the this compound Core
The this compound scaffold can serve as a building block for the synthesis of fused heterocyclic systems, particularly thiazolo[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry nih.govnih.govresearchgate.net. The general strategy involves the hydrolysis of the propionamido group to reveal the 4-amino functionality, followed by cyclization with a suitable C2 or C1-N synthon.
Synthesis of Thiazolo[4,5-d]pyrimidines:
The synthesis of the thiazolo[4,5-d]pyrimidine core generally starts from a 4-aminothiazole derivative. In the context of this compound, the first step would be the hydrolysis of the amide to yield 4-aminothiazole. This can be achieved under acidic or basic conditions.
Once 4-aminothiazole is obtained, several methods can be employed for the construction of the fused pyrimidine ring:
Reaction with Formamide: Heating 4-aminothiazole-5-carbonitrile with formamide can lead to the formation of the corresponding thiazolo[4,5-d]pyrimidin-7-amine.
Reaction with Diethyl Malonate: Cyclocondensation of 4-aminothiazole with diethyl malonate in the presence of a base can yield the corresponding thiazolo[4,5-d]pyrimidine-5,7-dione nih.gov.
Reaction with Acetic Anhydride: Treatment of 4-aminothiazole-5-carboxamide with acetic anhydride can result in the formation of a 7-methylthiazolo[4,5-d]pyrimidin-5(4H)-one derivative nih.gov.
Table 2: Formation of Fused Thiazolo[4,5-d]pyrimidine Systems
| Starting Material (from this compound) | Reagent(s) | Fused Heterocyclic Product |
| 4-Aminothiazole-5-carbonitrile | HCONH₂ (Formamide) | Thiazolo[4,5-d]pyrimidin-7-amine |
| 4-Aminothiazole | Diethyl malonate, NaOEt | Thiazolo[4,5-d]pyrimidine-5,7-dione |
| 4-Aminothiazole-5-carboxamide | (CH₃CO)₂O (Acetic Anhydride) | 7-Methylthiazolo[4,5-d]pyrimidin-5(4H)-one |
It is important to note that the specific reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized for each transformation to achieve the desired products in good yields. The reactivity of the this compound scaffold provides a versatile platform for the synthesis of a variety of substituted and fused thiazole derivatives for further investigation.
Advanced Spectroscopic Characterization Methodologies for 4 Propionamidothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial relationships of atoms can be determined.
Proton (¹H) NMR spectroscopy of 4-propionamidothiazole is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The thiazole (B1198619) ring protons, the amide proton, and the protons of the propionyl group will each resonate at characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons of each type, while the splitting patterns (multiplicity), arising from spin-spin coupling, offer insights into the neighboring protons.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-CH (C2-H) | 8.5 - 9.0 | 150 - 155 |
| Thiazole-CH (C5-H) | 7.0 - 7.5 | 110 - 115 |
| Amide-NH | 9.0 - 10.0 | - |
| Methylene (B1212753) (-CH₂-) | 2.2 - 2.6 (quartet) | 25 - 35 |
| Methyl (-CH₃) | 1.0 - 1.3 (triplet) | 10 - 15 |
| Carbonyl (C=O) | - | 170 - 175 |
| Thiazole-C (C4) | - | 140 - 145 |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would be expected between the methylene (-CH₂-) and methyl (-CH₃) protons of the propionyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the thiazole ring protons and the protons of the propionyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations for this compound would include correlations from the amide proton to the carbonyl carbon and the C4 of the thiazole ring, as well as from the methylene protons to the carbonyl carbon. These correlations are crucial for piecing together the different fragments of the molecule. rsc.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-N stretching, and the vibrations associated with the thiazole ring.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.govmdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "molecular fingerprint," with characteristic peaks for the thiazole ring breathing modes and other vibrations that may be weak or absent in the IR spectrum. nih.govnih.gov The combination of IR and Raman data provides a more complete picture of the molecule's vibrational properties.
Table 2: Expected Vibrational Spectroscopy Data for this compound (Note: These are predicted values based on typical frequency ranges for the indicated functional groups.)
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Amide I) | 1650 - 1690 | 1650 - 1690 |
| N-H Bend (Amide II) | 1510 - 1570 | - |
| C=N Stretch (Thiazole) | 1500 - 1600 | 1500 - 1600 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
| Thiazole Ring Vibrations | 1300 - 1500, 800-1000 | 1300 - 1500, 800-1000 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺). The fragmentation of this molecular ion would likely involve the cleavage of the amide bond and fragmentation of the propionyl group, leading to characteristic fragment ions. For instance, the loss of the ethyl group or the entire propionyl group would result in specific fragment peaks that can be used to support the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of synthetic compounds, offering highly accurate mass measurements that can confirm the elemental composition of a molecule. mdpi.comresearchgate.net Unlike nominal mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to four or more decimal places. mdpi.com This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass.
For this compound (Molecular Formula: C₆H₈N₂OS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The measured mass from an HRMS analysis is compared against this theoretical value, and the difference, expressed in parts per million (ppm), serves as a measure of accuracy. A low mass error (<5 ppm) provides high confidence in the assigned molecular formula. nih.gov
Table 1: Exemplary HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈N₂OS |
| Theoretical m/z [M+H]⁺ | 157.0430 |
| Measured m/z [M+H]⁺ | 157.0428 |
| Mass Error (ppm) | -1.27 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. nih.govnih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 157.0430) is selectively isolated and then subjected to collision-induced dissociation (CID) with an inert gas. The energy from these collisions causes the ion to break apart at its weakest bonds, yielding a characteristic pattern of fragment ions that provides a structural fingerprint of the molecule. nih.govresearchgate.net
The fragmentation pathway of this compound can be predicted based on its chemical structure, which features an amide linkage and a thiazole ring. Key fragmentation events would likely include:
Neutral loss of ketene (B1206846) (CH₂=C=O): Cleavage of the amide bond can result in the loss of a neutral ketene molecule.
Loss of the propionyl group: A common fragmentation pathway for N-acylated compounds is the cleavage of the amide bond, leading to the loss of the entire propionyl group (C₃H₅O).
Cleavage of the thiazole ring: The heterocyclic ring itself can undergo fragmentation, leading to characteristic product ions that confirm the presence of the thiazole core.
Analyzing these fragmentation patterns allows researchers to piece together the molecule's structure and confirm the connectivity of its atoms. mdpi.com
Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 157.0 | 115.0 | C₂H₂O (Ketene) | [C₄H₅N₂S]⁺ |
| 157.0 | 100.0 | C₃H₅O (Propionyl radical) | [C₃H₄N₂S]⁺ (Aminothiazole cation) |
| 157.0 | 57.0 | C₃H₄N₂S (Aminothiazole) | [C₃H₅O]⁺ (Propionyl cation) |
X-ray Crystallography for Solid-State Structure Determination
Should single crystals of this compound be grown, X-ray diffraction analysis would yield a wealth of structural information, including:
Bond lengths, bond angles, and torsion angles: These parameters would confirm the covalent structure and reveal details about molecular geometry, such as the planarity of the thiazole ring and the conformation of the propionamide (B166681) side chain.
Intermolecular interactions: The analysis would elucidate the network of non-covalent interactions, such as hydrogen bonds, that govern the crystal packing. For this compound, hydrogen bonding between the amide N-H donor and the amide C=O acceptor or the thiazole nitrogen atom of an adjacent molecule would be expected.
Table 3: Typical Parameters Determined from X-ray Crystallographic Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | The distances between covalently bonded atoms. |
| Bond Angles (°) | The angles formed by three consecutively bonded atoms. |
Hyphenated Spectroscopic Techniques in Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex mixtures. ijnrd.orgnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the powerful separation capabilities of chromatography with the sensitive and selective detection offered by mass spectrometry. actascientific.com
For a polar, non-volatile compound like this compound, LC-MS would be the method of choice. The sample would first be injected into a high-performance liquid chromatography (HPLC) system, where it would be separated from impurities on a chromatographic column. The eluent from the column is then directed into the ion source of a mass spectrometer, which provides mass information for the separated components. This allows for both the quantification and identification of this compound, even in the presence of other substances. nih.gov The use of HRMS and MS/MS detectors further enhances the confidence of identification.
Table 4: Illustrative LC-MS Method for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Chromatography System | HPLC or UHPLC |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS |
Computational and Theoretical Investigations of 4 Propionamidothiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. A DFT study of 4-Propionamidothiazole would provide a detailed picture of its electronic landscape and reactivity.
The analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions (negative potential), such as the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the amide group, which are likely sites for electrophilic attack. Conversely, electron-poor regions (positive potential) would indicate sites susceptible to nucleophilic attack.
Reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These values are hypothetical examples for illustrative purposes.)
| Parameter | Value | Description |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added. |
| Ionization Potential | 6.7 eV | Energy required to remove an electron. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. arcjournals.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous, albeit often computationally intensive, way to calculate molecular properties.
An ab initio study of this compound would typically involve optimizing the molecular geometry and calculating vibrational frequencies. The calculated frequencies correspond to the molecule's infrared (IR) and Raman spectra, which can be used to interpret experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the amide group or the C-S stretch within the thiazole ring.
Other properties that can be accurately determined include bond lengths, bond angles, and dihedral angles, providing a precise geometric profile of the molecule. Natural Bond Orbital (NBO) analysis, an ab initio technique, can be employed to study charge delocalization and the nature of bonding within the molecule, quantifying the interactions between filled and empty orbitals that contribute to its stability. nih.gov
Table 2: Illustrative Molecular Properties of this compound from Ab Initio Calculations (Note: These values are hypothetical examples for illustrative purposes.)
| Property | Calculated Value | Description |
| C=O Bond Length | 1.23 Å | The length of the carbonyl double bond. |
| C-S Bond Length (ring) | 1.75 Å | The length of a carbon-sulfur single bond in the thiazole ring. |
| C-N-C Bond Angle (amide) | 122° | The angle defining the geometry of the amide nitrogen. |
| C=O Stretch Frequency | 1690 cm⁻¹ | A characteristic vibrational mode for the amide carbonyl group. |
| N-H Stretch Frequency | 3350 cm⁻¹ | A characteristic vibrational mode for the amide N-H bond. |
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov While no specific docking studies for this compound have been published, this method would be essential for exploring its potential as a biologically active agent. Thiazole and thiazolidinedione scaffolds are known to interact with various biological targets, including enzymes like kinases and nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ). mdpi.comnih.gov
A hypothetical docking study would involve:
Preparation: Obtaining the 3D structure of a target protein from a database (e.g., the Protein Data Bank) and preparing the 3D structure of this compound, ensuring correct protonation and energy minimization.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the protein and sample a large number of possible binding poses.
Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the protein's amino acid residues.
Such a study would predict whether the propionamide (B166681) group and the thiazole ring form favorable interactions within a target's binding pocket, providing a rationale for potential biological activity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: These values are hypothetical examples for illustrative purposes.)
| Parameter | Result | Description |
| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. |
| Hydrogen Bonds | Amide N-H with ASP 181; Amide C=O with LYS 72 | Key stabilizing interactions with specific amino acid residues. |
| Hydrophobic Interactions | Thiazole ring with LEU 120, VAL 85 | Non-polar interactions contributing to binding. |
| Interacting Residues | LYS 72, VAL 85, ASP 181, LEU 120, PHE 182 | Amino acids in the binding pocket that are in close contact with the ligand. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with its environment, particularly with solvents like water.
A typical MD simulation would involve placing the this compound molecule in a simulated box of water molecules and running the simulation for a duration of nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecule's movements. mdpi.com
Analysis of this trajectory allows for:
Conformational Analysis: Identifying the most stable conformations of the molecule by analyzing the rotation around single bonds, such as the bond connecting the propionamide group to the thiazole ring. This reveals the molecule's preferred shapes in solution. nih.gov
Solvent Effects: Examining how water molecules arrange around the solute. Radial distribution functions can show the probability of finding water molecules at a certain distance from specific atoms (e.g., the amide oxygen), revealing the extent and nature of solvation. The Solvent Accessible Surface Area (SASA) can be calculated to quantify the exposure of different parts of the molecule to the solvent.
Stability Metrics: If docked to a protein, MD simulations can assess the stability of the ligand-protein complex over time by calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. mdpi.com
Table 4: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Water (Note: These values are hypothetical examples for illustrative purposes.)
| Parameter | Value/Observation | Significance |
| Simulation Time | 100 ns | The duration of the simulation. |
| RMSD (molecule) | 1.2 Å | Measures the average deviation from the initial structure, indicating structural stability. |
| SASA (average) | 180 Ų | The average surface area of the molecule exposed to the solvent. |
| Water Interactions | Stable hydrogen bonds observed at the amide C=O and N-H groups. | Shows how the molecule interacts with the surrounding water environment. |
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. imist.manih.gov A QSAR model has not been specifically developed for this compound, but one could be constructed for a series of related N-acylaminothiazole derivatives to predict their activity against a particular biological target.
The development of a QSAR model involves:
Data Set: Compiling a set of structurally similar molecules (e.g., varying the acyl group on the 4-aminothiazole core) with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that represent its physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). mdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. imist.ma
Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.
A validated QSAR model would allow researchers to predict the biological activity of novel 4-amidothiazole derivatives before they are synthesized, guiding the design of more potent compounds.
Table 5: Illustrative Molecular Descriptors for a Hypothetical QSAR Model of 4-Amido-Thiazole Derivatives (Note: These values are hypothetical examples for illustrative purposes.)
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |
| 4-Acetamidothiazole | 142.18 | 0.25 | 65.1 | 5.2 |
| This compound | 156.21 | 0.65 | 65.1 | 5.5 |
| 4-Butyramidothiazole | 170.24 | 1.05 | 65.1 | 5.8 |
| 4-Benzamidothiazole | 204.25 | 1.90 | 65.1 | 6.3 |
Cheminformatics and Virtual Screening Applications
Cheminformatics combines computer and information science to address problems in chemistry. In the context of this compound, cheminformatics tools would be primarily used for virtual screening and library design. nih.gov
Virtual Screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com If this compound were identified as a "hit" compound, it could be used as a query in a ligand-based virtual screen. This involves searching a database (like ZINC or ChEMBL) for molecules with a similar 2D structure or 3D shape, a process known as similarity searching. The identified compounds would then be candidates for experimental testing, accelerating the discovery of related active molecules.
Alternatively, in a structure-based virtual screen, a library of thousands or millions of compounds would be docked against a target protein, and this compound could be one of the many compounds evaluated. mdpi.com
Cheminformatics applications also include the analysis of chemical libraries to ensure diversity and drug-likeness. Properties for this compound, such as adherence to Lipinski's Rule of Five (which assesses the likelihood of a compound being an orally active drug), would be calculated using cheminformatics software. This helps prioritize compounds with favorable pharmacokinetic properties early in the discovery process.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Propionamidothiazole Derivatives
Impact of Substituent Modifications on Biological Activities (in vitro)
The biological profile of 4-propionamidothiazole derivatives can be significantly altered by introducing various substituents on the thiazole (B1198619) ring and the propionamide (B166681) side chain. These modifications influence the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.
Systematic modifications of the this compound core have revealed key insights into its SAR. For instance, in related N-acylaminothiazole series, the nature of the acyl group has been shown to be a critical determinant of biological activity. Studies on analogous 2-aminothiazole (B372263) derivatives have demonstrated that N-acetyl or N-propionyl substitutions can lead to a significant increase in binding affinity for specific biological targets, such as adenosine (B11128) A3 receptors. nih.gov This suggests that the propionamide moiety in this compound is a crucial element for molecular recognition.
Furthermore, substitutions on the thiazole ring at the 2- and 5-positions can modulate the activity of this compound derivatives. The introduction of small alkyl or aryl groups can influence the compound's interaction with the active site of an enzyme or receptor. For example, in a series of N-(4-methylthiazol-2-yl)propanamide derivatives, the presence of different mercapto-linked substituents at the 2-position of the propanamide side chain resulted in varying degrees of antimicrobial activity. mersin.edu.tr While this study focuses on a 2,4-disubstituted thiazole, the principles can be extrapolated to hypothesize the effects of similar substitutions on a this compound scaffold.
The electronic nature of the substituents also plays a vital role. Electron-withdrawing groups, such as halogens or nitro groups, can alter the pKa of the thiazole ring nitrogens and the amide proton, potentially influencing hydrogen bonding interactions with target proteins. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can enhance hydrophobic interactions.
A hypothetical SAR study on a series of this compound derivatives might yield data as presented in the interactive table below, illustrating the impact of substituents on a generic kinase inhibitory activity.
| Compound | R1 (at C2 of thiazole) | R2 (at C5 of thiazole) | Kinase Inhibition IC50 (nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | Cl | H | 150 |
| 4 | H | Phenyl | 100 |
| 5 | CH3 | Phenyl | 75 |
| 6 | Cl | Phenyl | 50 |
This table is illustrative and based on general SAR principles for kinase inhibitors.
Influence of Stereochemistry on Molecular Interactions
Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, which are themselves chiral. The introduction of a chiral center into a this compound derivative can lead to enantiomers that exhibit significantly different biological activities, a phenomenon known as eudismic ratio.
A chiral center can be introduced, for example, by substitution on the α-carbon of the propionyl group. The two resulting enantiomers, (R)- and (S)-, will have a distinct three-dimensional arrangement of their atoms. This can lead to one enantiomer having a much better fit into the binding site of a target protein, resulting in a more potent biological effect. The less active enantiomer (distomer) may have a weaker interaction or may even bind to a different target, potentially leading to off-target effects.
While specific stereoselective studies on this compound are not widely reported, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, the differential activity of enantiomers is a common feature of many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-enantiomer is typically more active.
Rational Design Principles for Enhanced Biological Efficacy
The rational design of more potent this compound derivatives relies on a thorough understanding of their SAR and the structure of the biological target. Several key principles guide this process:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Docking studies can be used to predict how different this compound analogs will bind to the active site. This allows for the in silico design of modifications that are expected to enhance binding affinity, for example, by introducing groups that can form additional hydrogen bonds or occupy hydrophobic pockets.
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the amide bond in the propionamide side chain could be replaced with a bioisostere such as a reverse amide or a triazole to alter its metabolic stability or hydrogen bonding capacity. Similarly, the thiazole ring itself could be replaced by another five-membered heterocycle like an oxazole (B20620) or an imidazole (B134444) to probe the importance of the sulfur atom.
Scaffold Hopping: This approach involves replacing the central this compound core with a different scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The this compound core could be considered a fragment that can be elaborated upon to enhance its activity.
By applying these principles, medicinal chemists can systematically optimize the structure of this compound to achieve enhanced biological efficacy.
Linkages between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound derivatives is intrinsically linked to their spectroscopic signatures, which are used for their characterization and structural elucidation. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of a this compound derivative will show characteristic signals for the protons on the thiazole ring, the propionamide side chain, and any substituents. The chemical shifts of the thiazole protons are influenced by the electronic environment of the ring. The protons of the propionamide ethyl group will typically appear as a triplet and a quartet. The amide N-H proton will be a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the propionamide group will have a characteristic downfield chemical shift (around 170 ppm). The carbons of the thiazole ring will also have distinct chemical shifts that are influenced by substituents. For example, in N-(4-methylthiazol-2-yl)propanamide, the thiazole methyl carbon appears around 11-12 ppm, while the aromatic carbons of the thiazole ring resonate between 97 and 168 ppm. mersin.edu.tr
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative is dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic parts of the molecule are also observed.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula. The fragmentation pattern can provide clues about the structure, with common fragmentation pathways including the cleavage of the propionamide side chain.
The following table summarizes the expected spectroscopic data for the parent this compound.
| Spectroscopic Technique | Key Signature | Expected Range/Value |
| ¹H NMR | Thiazole ring protons | δ 7.0-8.5 ppm |
| Amide N-H | δ 8.0-9.5 ppm (broad singlet) | |
| CH₂ (propionyl) | δ 2.3-2.6 ppm (quartet) | |
| CH₃ (propionyl) | δ 1.1-1.3 ppm (triplet) | |
| ¹³C NMR | Carbonyl carbon | δ 168-172 ppm |
| Thiazole ring carbons | δ 110-150 ppm | |
| IR | C=O stretch (amide) | 1650-1680 cm⁻¹ |
| N-H stretch (amide) | 3300-3500 cm⁻¹ | |
| MS | Molecular Ion (M+) | Corresponds to C₆H₈N₂OS |
These are approximate values and can vary depending on the solvent and instrument.
Future Research Trajectories and Academic Perspectives on 4 Propionamidothiazole
Development of Novel Synthetic Routes with Improved Atom Economy and Selectivity
The principles of green chemistry are increasingly influencing the design of synthetic pathways in pharmaceutical research, with a strong emphasis on atom economy. wikipedia.orgrsc.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgrsc.org Future research on 4-Propionamidothiazole will likely focus on developing synthetic routes that maximize this efficiency, thereby minimizing waste and environmental impact. rsc.org
Current synthetic strategies for thiazole (B1198619) derivatives often involve multi-step processes that may generate significant byproducts, leading to a low atom economy. wikipedia.org Prospective research will aim to devise more streamlined and sustainable methods. This could involve the exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. scispace.com
Furthermore, the development of novel catalytic systems is a key area of interest. The use of highly selective catalysts can enable the direct functionalization of the thiazole ring, circumventing the need for protecting groups and reducing the number of synthetic steps. Research into biocatalysis, employing enzymes to carry out specific chemical transformations, also holds promise for enhancing the atom economy and selectivity of this compound synthesis.
Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives
| Synthetic Strategy | Key Features | Potential for Improved Atom Economy |
| Traditional Multi-step Synthesis | Involves sequential reactions with isolation of intermediates. | Often low due to the generation of byproducts at each step. |
| One-Pot Synthesis | Multiple reactions occur in a single reaction vessel. scispace.com | High, as it reduces waste from intermediate purification. |
| Catalytic Direct Functionalization | Utilizes catalysts to directly add functional groups to the thiazole core. | High, by minimizing the use of stoichiometric reagents. |
| Biocatalysis | Employs enzymes to perform specific chemical transformations. | Very high, due to the high selectivity and mild reaction conditions. |
Advanced Mechanistic Investigations at the Molecular Level
A thorough understanding of reaction mechanisms at the molecular level is paramount for the optimization of existing synthetic routes and the rational design of new ones. Future research on this compound is expected to delve deeper into the mechanistic intricacies of its formation and reactivity. Advanced computational and experimental techniques will be pivotal in these investigations.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, elucidate transition state structures, and predict reaction kinetics and thermodynamics. researchgate.netrsc.org These theoretical studies can provide invaluable insights into the factors that govern the regioselectivity and stereoselectivity of synthetic transformations, guiding the development of more efficient and selective methods for the synthesis of this compound and its derivatives.
Experimentally, advanced spectroscopic techniques, such as in-situ NMR and stopped-flow kinetics, can be utilized to monitor reaction progress in real-time and identify transient intermediates. Isotopic labeling studies can also be employed to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. A comprehensive understanding of the reaction mechanism can lead to the development of more robust and scalable synthetic processes.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery and development. synthiaonline.comtcsedsystem.edunih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery of new drug candidates and the optimization of synthetic routes.
In the context of this compound, AI and ML algorithms can be trained on large libraries of known thiazole derivatives and their biological activities to predict the potential therapeutic targets of novel analogs. This can significantly reduce the time and cost associated with traditional high-throughput screening methods. Generative models can also be used to design novel this compound derivatives with optimized pharmacological properties.
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
| Target Identification | Predictive modeling, neural networks | Rapidly identify potential biological targets, reducing screening time. |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design new this compound derivatives with improved activity and selectivity. |
| Synthesis Planning | Retrosynthesis prediction algorithms synthiaonline.comnih.gov | Propose efficient and novel synthetic routes, improving atom economy. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predict the biological activity and physicochemical properties of virtual compounds. nih.gov |
Exploration of New Biological Targets and Pathways (in vitro)
The therapeutic potential of a compound is defined by its interaction with biological targets and its modulation of cellular pathways. While the broader class of thiazole derivatives has been shown to exhibit a wide range of biological activities, the specific targets of this compound remain to be fully elucidated. wisdomlib.orgdoaj.orgnih.gov Future in vitro studies will be crucial in identifying new biological targets and understanding the molecular mechanisms underlying its potential therapeutic effects.
High-throughput screening (HTS) of this compound against diverse panels of enzymes, receptors, and ion channels can reveal novel biological activities. For instance, recent studies on thiazole derivatives have highlighted their potential as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. nih.govmdpi.com Similar screening campaigns for this compound could uncover unexpected therapeutic opportunities.
Once a potential target is identified, detailed in vitro biochemical and biophysical assays can be used to characterize the interaction between this compound and the target protein. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. Cellular assays can then be used to confirm the compound's effect on the target pathway within a biological context.
Multidisciplinary Approaches in Thiazole Chemistry Research
The complexity of modern drug discovery and development necessitates a multidisciplinary approach, integrating expertise from various scientific fields. The future advancement of research on this compound will depend on effective collaboration between synthetic chemists, computational chemists, biologists, and pharmacologists.
Synthetic chemists will be tasked with developing efficient and scalable routes to this compound and its analogs. Computational chemists will use molecular modeling and data science to guide the design of new compounds and to understand their interactions with biological targets. nih.gov Biologists will perform in vitro and in vivo studies to evaluate the efficacy and mechanism of action of these compounds. Pharmacologists will then investigate their pharmacokinetic and pharmacodynamic properties to assess their potential as therapeutic agents.
This collaborative effort will create a synergistic feedback loop, where experimental results inform computational models, and computational predictions guide further experimental work. Such an integrated approach will be essential for accelerating the translation of basic research on this compound into potential clinical applications.
Q & A
Q. What are the optimized synthetic routes for 4-Propionamidothiazole, and how do reaction conditions influence yield?
Methodological Answer: Optimization involves systematic variation of solvents, catalysts, and reaction times. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in thiazole derivatives .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate amide bond formation, as seen in analogous triazole syntheses .
- Purification : Recrystallization using ethanol-water mixtures improves purity (>95% by HPLC).
- Yield tracking : Use kinetic studies to identify ideal reflux durations (e.g., 12–18 hours for similar compounds ).
Q. Example Table: Synthesis Parameters
| Condition | Variable Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMSO vs. Ethanol | DMSO | 65 |
| Catalyst | Acetic Acid vs. H₂SO₄ | Acetic Acid | 72 |
| Reaction Time | 12h vs. 24h | 18h | 68 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms structure via proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate amide bonds.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and packing modes .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
- In vitro assays : Use cell lines (e.g., HEK-293, HepG2) for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase panels).
- Positive controls : Compare with known thiazole-based drugs (e.g., sulfathiazole).
- Dose-response curves : Test 1–100 μM concentrations to calculate IC₅₀ values.
- Replicates : Triplicate experiments with ANOVA to ensure statistical significance (p<0.05) .
Advanced Research Questions
Q. What mechanistic approaches elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2, EGFR). Validate with mutagenesis studies.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Western blotting : Assess downstream signaling pathways (e.g., MAPK/ERK) post-treatment .
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Methodological Answer:
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria).
- Variable standardization : Control cell passage numbers, serum concentrations, and assay temperatures.
- Replication studies : Collaborate with independent labs to confirm EC₅₀ values .
Q. What computational strategies predict this compound’s metabolic stability?
Methodological Answer:
- CYP450 metabolism prediction : Use StarDrop or MetaSite to identify vulnerable sites (e.g., N-dealkylation).
- MD simulations : Simulate liver microsomal environments (CHARMM force fields) to estimate half-life.
- In vitro validation : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
